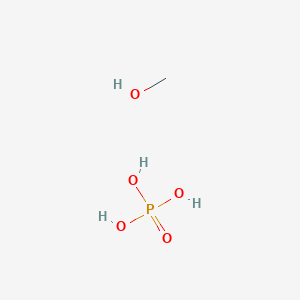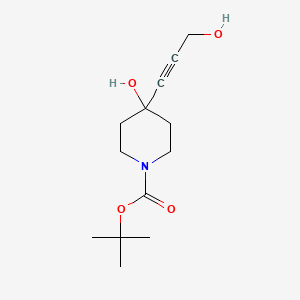
3-chloro-6-nitro-1lambda6,2-benzothiazole-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-6-nitro-1lambda6,2-benzothiazole-1,1-dione is a chemical compound with the molecular formula C7H3ClN2O4S and a molecular weight of 246.63 g/mol It is known for its unique structure, which includes a benzothiazole ring substituted with chlorine and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-nitro-1lambda6,2-benzothiazole-1,1-dione typically involves the nitration of 3-chlorobenzothiazole followed by oxidation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then oxidized to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and oxidation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-6-nitro-1lambda6,2-benzothiazole-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-chloro-6-nitro-1lambda6,2-benzothiazole-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-chloro-6-nitro-1lambda6,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole ring system can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-chloro-6-nitrobenzothiazole: Lacks the 1lambda6,2-dione functionality.
6-nitrobenzothiazole: Lacks the chlorine substituent.
3-chlorobenzothiazole: Lacks the nitro group.
Uniqueness
3-chloro-6-nitro-1lambda6,2-benzothiazole-1,1-dione is unique due to the presence of both chlorine and nitro substituents on the benzothiazole ring, along with the 1lambda6,2-dione functionality. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C7H3ClN2O4S |
|---|---|
Poids moléculaire |
246.63 g/mol |
Nom IUPAC |
3-chloro-6-nitro-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C7H3ClN2O4S/c8-7-5-2-1-4(10(11)12)3-6(5)15(13,14)9-7/h1-3H |
Clé InChI |
VGYXWJYREWOTFV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1[N+](=O)[O-])S(=O)(=O)N=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-(2-Chlorophenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B8523364.png)


![1-(Iodomethyl)-1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran](/img/structure/B8523382.png)



![1-Methyl-5-acetyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B8523405.png)
![N-[2-Fluoro-4-(N-hydroxyethanimidoyl)phenyl]methanesulfonamide](/img/structure/B8523409.png)



